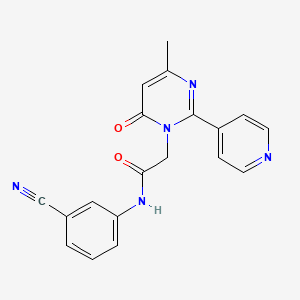![molecular formula C11H12N2OS B2516863 3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole CAS No. 2202370-75-8](/img/structure/B2516863.png)
3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole" is a derivative of the 1,2,4-thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in the ring structure, which often contribute to their chemical reactivity and potential pharmacological properties. The specific structure of this compound suggests potential interactions with various biological targets, which may be explored for antimicrobial, antiproliferative, or other therapeutic effects.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . Microwave-assisted synthesis is another method used to synthesize thiadiazole derivatives, as demonstrated in the preparation of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These methods highlight the versatility and efficiency of synthesizing thiadiazole compounds.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystal structure, as seen in the analysis of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole . The crystallographic data can reveal the geometry, conformation, and intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions due to the presence of reactive sites in their structure. For instance, the amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride leads to the formation of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles . The reactivity of the thiadiazole ring can also be exploited to create compounds with multiple biological activities, as seen in the synthesis of thiadiazoles and imidazolinones from 2-methoxy-5-methylphenyl thiosemicarbazide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate reveals a nearly planar molecule with specific dihedral angles between the thiadiazole ring and the methoxyphenyl groups, which can affect the compound's solubility and intermolecular interactions . The presence of substituents on the thiadiazole ring can significantly alter the compound's electronic properties and, consequently, its biological activity, as observed in the antiproliferative activity of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles .
Propiedades
IUPAC Name |
3-methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-12-9(2)13-15-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMHLXNSRNHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)

![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)


![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)


![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)
![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)
![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)

